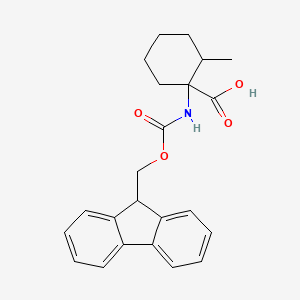

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid is a synthetic building block primarily used in peptide synthesis and organic chemistry. The compound features a cyclohexane ring with a 2-methyl substituent and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino functionality. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-8-6-7-13-23(15,21(25)26)24-22(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20H,6-8,13-14H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBJSIBWMAKQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Cyclohexane Carboxylation: The protected amino compound is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, facilitating the synthesis of peptides and proteins.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

Overview

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid, commonly referred to as Fmoc-2-amino-2-methylcyclohexane-1-carboxylic acid, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and peptide synthesis. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group that is widely used in peptide synthesis. This article delves into the applications of this compound, supported by case studies and data tables.

Scientific Research Applications

1. Peptide Synthesis

The primary application of this compound is in the synthesis of peptides. The Fmoc group serves as a protective group for the amino group during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while maintaining the integrity of the reactive sites.

2. Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant biological activity. The fluorenyl group enhances stability and specificity in biological interactions, making it a candidate for drug development. The compound's ability to modulate enzyme activity or receptor binding suggests potential therapeutic applications in treating various diseases.

3. Radioligand Development

Recent patents have explored the use of this compound in developing radioligands for targeting cell surface receptors. These radioligands are crucial for imaging and therapeutic applications in oncology and neurology, offering new avenues for diagnosis and treatment.

Case Studies and Research Findings

Several studies have highlighted the efficacy of using this compound in various applications:

- Peptide Synthesis Efficiency : A study demonstrated that Fmoc protection leads to high yields in peptide synthesis, allowing for the incorporation of non-standard amino acids without compromising the reaction efficiency .

- Biological Activity : Research on derivatives of this compound has shown promising results in inhibiting specific enzymes linked to cancer progression, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation and can be removed under mild conditions to reveal the free amino group for further reactions. This allows for the stepwise synthesis of peptides with high precision and efficiency .

Comparison with Similar Compounds

Key Structural Features:

- Cyclohexane backbone : Provides conformational rigidity compared to linear or smaller cyclic structures.

- Fmoc-protected amino group: Ensures selective deprotection during multi-step syntheses.

Oxidation of fluorene derivatives (e.g., using potassium dichromate for carboxylate formation) .

Coupling reactions with hydrazides or amines under reflux conditions .

The following table compares the target compound with structurally related Fmoc-protected cyclic carboxylic acids, emphasizing differences in molecular weight, ring structure, substituents, and applications.

Structural and Functional Analysis

Cyclohexane vs. Cyclopentane Backbone

- Cyclohexane derivatives (e.g., target compound) exhibit lower ring strain compared to cyclopentane analogs (e.g., CAS 1335031-61-2) . This difference may influence solubility and reactivity in coupling reactions.

Substituent Effects

- The 2-methyl group in the target compound increases steric hindrance near the amino group, which could slow coupling reactions but improve selectivity in peptide bond formation .

- Acetic acid side chains (e.g., CAS 882847-19-0) extend the molecule’s functionalizability, enabling conjugation with other moieties .

Stereochemical Considerations

- Compounds like (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid (CAS 430460-38-1) highlight the importance of stereochemistry in drug design, where specific configurations enhance binding affinity .

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid, commonly referred to as Fmoc-amino acid, is a compound widely utilized in organic chemistry and biochemistry, particularly in peptide synthesis. Its biological activity is primarily linked to its role as a protecting group for amino acids during the synthesis of peptides and proteins. This article delves into its biological activity, mechanisms, and applications, supported by relevant data tables and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 885951-77-9 |

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting the amino group during peptide synthesis. The presence of the cyclohexane ring adds to its structural complexity and stability.

The biological activity of Fmoc-amino acids is primarily attributed to their function in peptide synthesis. The Fmoc group protects the amino group from undesired reactions during the coupling process. Upon treatment with a base, such as piperidine, the Fmoc group can be removed, allowing for further reaction steps in peptide assembly.

Key Steps in Peptide Synthesis

- Protection : The amino group of the amino acid is protected by the Fmoc group.

- Coupling : The protected amino acid is coupled with another amino acid using coupling reagents like DIC (N,N'-diisopropylcarbodiimide).

- Deprotection : The Fmoc group is removed under basic conditions to expose the free amino group for subsequent reactions.

Peptide Synthesis

Fmoc-amino acids are extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides with high purity and yield. This technique has applications in drug development, vaccine production, and the study of protein interactions.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides synthesized using Fmoc chemistry exhibit antimicrobial properties. For instance, studies on synthetic antimicrobial peptides have shown effectiveness against various bacterial strains, highlighting their potential in therapeutic applications.

- Cancer Research : Fmoc-protected peptides have been utilized in developing targeted therapies for cancer treatment. For example, specific peptide sequences have been designed to bind selectively to cancer cells, facilitating targeted drug delivery .

- Vaccine Development : The synthesis of peptide-based vaccines often employs Fmoc chemistry. These vaccines can elicit strong immune responses against specific pathogens by presenting epitopes in a stable form .

Stability and Reactivity

Research indicates that this compound exhibits significant stability under various reaction conditions, making it suitable for diverse applications in organic synthesis and biochemistry .

Comparative Studies

A comparative analysis of various protecting groups used in peptide synthesis showed that Fmoc offers several advantages over traditional Boc (tert-butyloxycarbonyl) protecting groups, including milder deprotection conditions and better compatibility with various coupling reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.